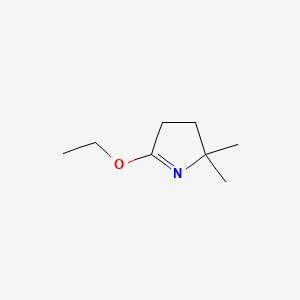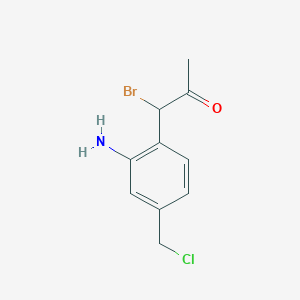![molecular formula C23H33N7O2S B14074451 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide CAS No. 771499-44-6](/img/structure/B14074451.png)
4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
The synthesis of 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-A]pyrimidine core: This is typically achieved through the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the trans-4-aminocyclohexylamino group: This step involves the reaction of the pyrazolo[1,5-A]pyrimidine intermediate with trans-4-aminocyclohexylamine.
Attachment of the N,N-dimethylbenzenesulfonamide moiety: This final step involves the sulfonation of the intermediate with N,N-dimethylbenzenesulfonamide under suitable conditions
Analyse Des Réactions Chimiques
4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of CDK2, which is a target for cancer therapy due to its role in cell cycle regulation.
Biological Research: The compound is used in studies related to cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound to study the biological pathways involving CDK2.
Pharmaceutical Industry: The compound is explored for its potential use in developing new therapeutic agents
Mécanisme D'action
The mechanism of action of 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide involves the inhibition of CDK2. CDK2 is a key enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin and subsequent phosphorylation of target proteins .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide include:
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential use as an explosive.
1,2,4-Triazolo[1,5-A]pyrimidin-7-one: Studied as a potential inhibitor of SARS-CoV-2 main protease.
Other benzenesulfonamides: These compounds share the sulfonamide group attached to a benzene ring and have various biological activities.
Propriétés
Numéro CAS |
771499-44-6 |
|---|---|
Formule moléculaire |
C23H33N7O2S |
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
4-[[5-[(4-aminocyclohexyl)amino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H33N7O2S/c1-15(2)20-14-25-30-22(27-18-9-11-19(12-10-18)33(31,32)29(3)4)13-21(28-23(20)30)26-17-7-5-16(24)6-8-17/h9-17,27H,5-8,24H2,1-4H3,(H,26,28) |
Clé InChI |
MDIWBYRNTPTYQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2N=C(C=C(N2N=C1)NC3=CC=C(C=C3)S(=O)(=O)N(C)C)NC4CCC(CC4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)

![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)





![4-[Methyl(propanoyl)amino]phenyl propanoate](/img/structure/B14074438.png)


